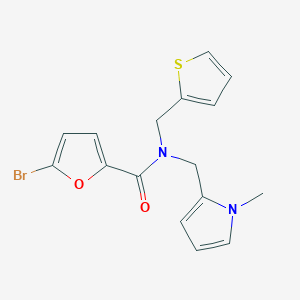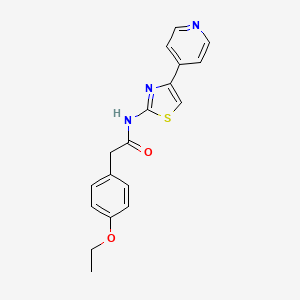
2-(4-ethoxyphenyl)-N-(4-(pyridin-4-yl)thiazol-2-yl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-ethoxyphenyl)-N-(4-(pyridin-4-yl)thiazol-2-yl)acetamide, also known as ETTA, is a chemical compound that has been studied for its potential applications in scientific research. ETTA is a thiazole-based compound that has been shown to have interesting biochemical and physiological effects, making it a promising compound for further investigation.
Applications De Recherche Scientifique
Synthesis of Heterocyclic Compounds
The compound and its derivatives have been utilized in the synthesis of various heterocyclic structures, such as thiazolo[3,2-a]pyridines, thiazolinone, and thiazolo[3,2-a]pyridine derivatives through simple methods, highlighting its role as an intermediate in heterocyclic synthesis. These synthesized compounds have been structurally established through analytical and spectral data, indicating their potential in creating novel molecular frameworks for further research and application in different fields, including pharmaceuticals (Ammar et al., 2005).
Antimicrobial Activities
Researchers have explored the antimicrobial properties of thiazole and fused derivatives synthesized using the compound. These studies have shown in vitro antimicrobial activity against bacterial isolates such as Escherichia coli and Xanthomonas citri, and antifungal activity against Aspergillus fumigatus, Rhizoctonia solani, and Fusarium oxysporum, suggesting potential applications in developing new antimicrobial agents (Wardkhan et al., 2008).
Antiproliferative Activity Studies
The compound has been used in synthesizing pyridine linked thiazole hybrids, which were studied for their cytotoxicity properties against various cancer cell lines, including liver carcinoma (HepG2), laryngeal carcinoma (Hep-2), prostate cancer (PC3), and breast cancer (MCF-7). Some of these synthesized compounds showed promising anticancer activity, suggesting their potential in cancer treatment (Alqahtani et al., 2020).
Insecticidal Assessment
Innovative heterocycles incorporating a thiadiazole moiety synthesized from the compound have been assessed for their insecticidal properties against the cotton leafworm, Spodoptera littoralis. This research indicates the compound's utility in developing new insecticidal agents, contributing to agricultural protection measures (Fadda et al., 2017).
Synthesis of Complex Molecular Structures
The compound has facilitated the synthesis of complex molecular structures, including coordination complexes with potential antioxidant activity. This underscores its versatility in synthesizing structurally diverse compounds that could have significant applications in various fields, including medicinal chemistry and materials science (Chkirate et al., 2019).
Propriétés
IUPAC Name |
2-(4-ethoxyphenyl)-N-(4-pyridin-4-yl-1,3-thiazol-2-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O2S/c1-2-23-15-5-3-13(4-6-15)11-17(22)21-18-20-16(12-24-18)14-7-9-19-10-8-14/h3-10,12H,2,11H2,1H3,(H,20,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HPQLQBGNUXLUBD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)CC(=O)NC2=NC(=CS2)C3=CC=NC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-ethoxyphenyl)-N-(4-(pyridin-4-yl)thiazol-2-yl)acetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

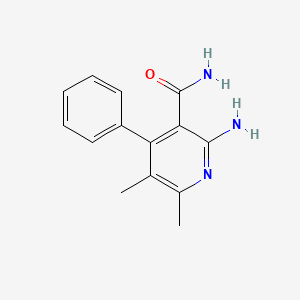



![tert-Butyl 7-(hydroxymethyl)-6-methyl-4,5-dihydro-1H-benzo[d]azepine-3(2H)-carboxylate](/img/structure/B2738928.png)
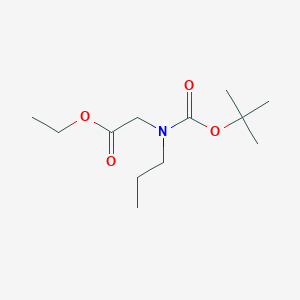
![5-[(Acetylamino)methyl]pyridine-3-boronic acid hydrochloride](/img/structure/B2738930.png)
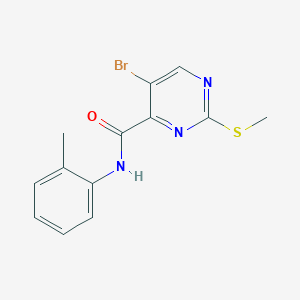
![2-[{4-[(3,4-dimethylphenyl)amino]-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-6-yl}(ethyl)amino]ethanol](/img/structure/B2738935.png)

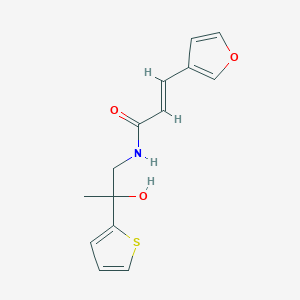

![N-(1-cyanocyclopentyl)-2-[(2-methylphenyl)amino]acetamide](/img/structure/B2738942.png)
